N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including bond lengths and angles, the presence of functional groups, and stereochemistry.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
1. Synthesis of Novel H1-Antihistaminic Agents
- N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide has been utilized in the synthesis of novel H1-antihistaminic agents. This includes the creation of 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which have shown significant protection against histamine-induced bronchospasm in guinea pigs, indicating potential as new class H1-antihistaminic agents (Alagarsamy et al., 2008).
2. Investigation of Molecular Structures and Vibrational Characteristics
- The compound has been used in studies focusing on the molecular structure and vibrational characteristics of related compounds. For instance, research on N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide, which are structurally related, involved extensive spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra analyses (Arjunan et al., 2009).
3. Synthesis and Antimicrobial Activity of Derivatives
- Derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, synthesized from reactions involving chloroacetylation of diphenylamine (a compound related to N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide), have been studied for their antimicrobial and antifungal activities. These compounds have demonstrated significant potential as antimicrobial and antifungal agents (Kumar & Mishra, 2015).
4. Application in Agriculture
- Compounds structurally similar to N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide have been examined for their applications in agriculture. For example, chloroacetanilide herbicides, which include similar structural motifs, have been studied for their effects on soil and plant systems, indicating their significance in agricultural practices (David et al., 2003).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards it may pose.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas that require further study.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-hydrazinyl-2-oxoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-5-4-6(10)2-3-7(5)12-8(14)9(15)13-11/h2-4H,11H2,1H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQRCCDUIINATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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